3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide
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Description
Synthesis Analysis
The synthesis of related organic compounds often involves palladium-catalyzed oxidative aminocarbonylation reactions, which can yield a wide range of derivatives with diverse functionalities. For example, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization reactions showcases the complexity and versatility of these synthetic routes (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide is often elucidated using X-ray diffraction, NMR, and FTIR spectroscopy. These techniques provide detailed insights into the geometry, electronic structure, and intermolecular interactions within the compound. For instance, the structure of methyl 3-(trimethylammonium)benzoate iodide was determined by X-ray diffraction, revealing its orthorhombic space group and the stabilization interactions of iodide anion with nitrogen and oxygen atoms (Szafran et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their structural features, including the presence of electron-rich and electron-deficient sites, which can undergo various chemical reactions. For example, cycloaddition reactions involving similar compounds can lead to the formation of novel heterocyclic structures, demonstrating the compound's versatility in organic synthesis (Kohra et al., 1995).
Scientific Research Applications
Chemical Modification and Applications
The modification of xylan into biopolymer ethers and esters, showcasing the versatility of chemical modification, results in compounds with specific properties tailored by functional groups and substitution patterns. Such chemical processes reveal the capacity of 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide to serve as a basis for developing novel materials with wide-ranging applications, including antimicrobial agents and drug delivery systems (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Role in Advanced Materials
The exploration of benzoxazole derivatives, including those derived from 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide, underscores their significance in material science. Such compounds exhibit exceptional properties making them suitable for use in various industries, including pharmaceuticals, polymer manufacturing, and potentially as components in electronic devices, demonstrating their broad utility beyond biological applications (Özil & Menteşe, 2020).
Pharmacological Potential
Investigations into monoterpenes like p-Cymene, which share structural similarities with 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide, highlight the antimicrobial potential of such compounds. These studies suggest avenues for developing new antimicrobial agents, leveraging the inherent properties of these chemical structures to combat communicable diseases and address antibiotic resistance (Marchese et al., 2017).
properties
IUPAC Name |
trimethyl-[3-[4-[(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.2HI/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4;;/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3;2*1H/q+2;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKMWMZYHZILHF-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27I2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide |
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